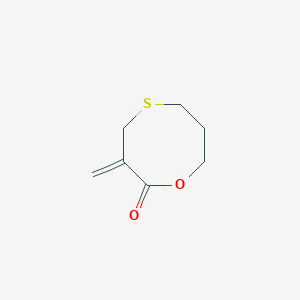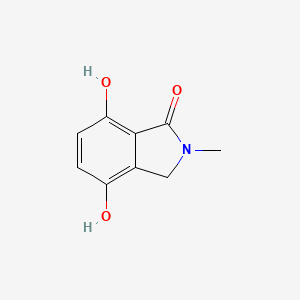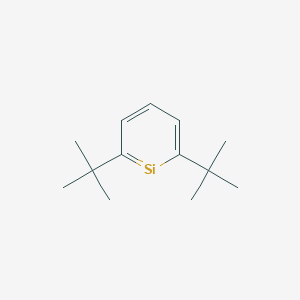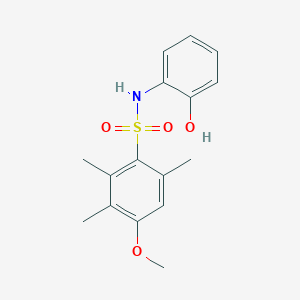![molecular formula C18H15NO3S B12614233 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid CAS No. 648434-08-6](/img/structure/B12614233.png)
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a benzoic acid core with a cyano and ethylsulfanyl substituted phenylethenyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylethenyl Intermediate: The initial step involves the synthesis of the 2-cyano-2-(ethylsulfanyl)-1-phenylethenyl intermediate. This can be achieved through a reaction between ethylsulfanylbenzaldehyde and malononitrile under basic conditions.
Etherification: The intermediate is then subjected to an etherification reaction with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable base such as potassium carbonate. This step forms the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano and ethylsulfanyl groups may play a role in binding interactions, while the benzoic acid moiety could influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-Cyano-2-(methylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- 2-{[2-Cyano-2-(propylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
- 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
Uniqueness
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethylsulfanyl group may impart distinct electronic and steric effects compared to similar compounds with different alkyl groups. Additionally, the ether linkage to the benzoic acid core can affect the compound’s overall stability and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
648434-08-6 |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)benzoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-2-23-16(12-19)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)18(20)21/h3-11H,2H2,1H3,(H,20,21) |
Clave InChI |
WBYHSEUBBRBEDM-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)


![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)

![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
